3,6-dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3,6-Dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines
Preparation Methods
The synthesis of 3,6-dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the cyclopropyl, phenyl, and trifluoromethyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in glacial acetic acid can yield the desired pyrazolo[3,4-b]pyridine scaffold . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3,6-Dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,6-Dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing new pharmaceuticals with improved pharmacological profiles.
Biology: It can be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 3,6-dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the pyrazolo[3,4-b]pyridine core contributes to its overall biological activity . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
3,6-Dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but differs in its overall structure and applications.
Trifluoromethylpyridine derivatives: These compounds share the trifluoromethyl group and pyridine core but have different substituents and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16F3N3 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3,6-dicyclopropyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C19H16F3N3/c20-19(21,22)14-10-15(11-6-7-11)23-18-16(14)17(12-8-9-12)24-25(18)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2 |
InChI Key |
NSNZFBCAPWKEFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3C4=CC=CC=C4)C5CC5 |
Origin of Product |
United States |
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